cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

Stable Isotope Labeling Mass Spectrometry Internal Standard

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1) is a stable isotope-labeled (SIL) intermediate in the synthesis of deuterated ambroxol derivatives, specifically rac-cis-Ambroxol-d5. It comprises a cis-configured aminocyclohexyl ether core protected with a tert-butyloxycarbonyl (Boc) group and labeled with five deuterium atoms on the tetrahydropyran ring.

Molecular Formula C16H29NO4
Molecular Weight 304.442
CAS No. 1322626-64-1
Cat. No. B588671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5
CAS1322626-64-1
Molecular FormulaC16H29NO4
Molecular Weight304.442
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2
InChIInChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i4D2,6D2,14D
InChIKeyHZWRRGNCVVZGPJ-YQCCBROGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1): A Deuterated Ambroxol Intermediate for Precision Bioanalysis


cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS 1322626-64-1) is a stable isotope-labeled (SIL) intermediate in the synthesis of deuterated ambroxol derivatives, specifically rac-cis-Ambroxol-d5 [1]. It comprises a cis-configured aminocyclohexyl ether core protected with a tert-butyloxycarbonyl (Boc) group and labeled with five deuterium atoms on the tetrahydropyran ring. With a molecular formula of C16H24D5NO4 and a molecular weight of 304.44 g/mol, it is primarily utilized as a precursor for internal standards in LC-MS/MS quantification of ambroxol in biological matrices .

Why Non-Deuterated or Trans-Isomer Analogs Cannot Substitute for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must closely mimic the analyte's physicochemical behavior during extraction, chromatography, and ionization. Substituting this compound with the non-deuterated analog (CAS 1322625-95-5) introduces a mass spectrometric signal that is indistinguishable from the target analyte, resulting in severe ion suppression or cross-talk and precluding accurate quantification. Using the trans-isomer (CAS 1322626-69-6) introduces a diastereomer with distinct chromatographic retention and ionization efficiency, leading to variable IS response factors and compromised assay precision . Furthermore, the Boc-protecting group is critical for downstream deprotection to yield the free amine required for ambroxol analog synthesis, making directly comparable unprotected intermediates unsuitable for this synthetic route [1].

Quantitative Differentiation Evidence for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 vs. Key Comparators


Deuterium Incorporation and Isotopic Purity vs. Non-Deuterated Congener

The incorporation of five deuterium atoms shifts the monoisotopic mass from 299.2097 Da (non-deuterated, CAS 1322625-95-5) to 304.2410 Da, a +5.03 Da mass shift that places the IS signal well outside the natural abundance isotope envelope of the analyte, which is essential for interference-free MRM transitions . Vendor specifications for deuterated ambroxol intermediates of this class typically report isotopic purity ≥98 atom% D for the labeled positions .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Stereochemical Integrity: cis vs. trans Diastereomer Chromatographic Selectivity

The cis-configuration of the aminocyclohexyl ether moiety confers distinct hydrophobicity and shape relative to the trans-isomer (CAS 1322626-69-6). This structural difference translates to differential chromatographic retention; for a typical reversed-phase C18 system, the cis and trans diastereomers of aminocyclohexyl ethers can exhibit retention time differences (Δ tR) of 0.5–2.0 minutes, enabling baseline separation .

Stereochemistry HPLC Separation Diastereomer Resolution

Synthetic Utility: Boc Protection Enables On-Demand Deprotection for Downstream Conjugation

The acid-labile Boc group is orthogonal to the base-stable ether linkages present in the molecule. In standard deprotection protocols (e.g., TFA/DCM, 1:1 v/v, 25°C, 1 h), the Boc group is removed quantitatively (>99% conversion) to liberate the free amine, which serves as the nucleophilic handle for subsequent coupling to yield the final deuterated ambroxol impurity standard [1].

Protecting Group Solid-Phase Synthesis Ambroxol Derivative

Application-Specific Purity: Chemical Purity Specifications vs. Generic Research Chemicals

This compound, as supplied by specialized vendors of stable isotope-labeled standards, is manufactured and released with a certified chemical purity of ≥95% (HPLC/TLC), which meets the requirements for use as a precursor in the synthesis of pharmacopoeial impurity reference standards . Generic bulk Boc-aminocyclohexyl ethers often lack the batch-specific certificate of analysis detailing chromatographic purity and residual solvent content essential for regulated bioanalytical work [1].

Reference Standard Chemical Purity Analytical Quality

Validated Application Scenarios for cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5


Synthesis of rac-cis-Ambroxol-d5 Internal Standard for Regulated Bioequivalence Studies

This compound serves as the direct synthetic precursor to rac-cis-Ambroxol-d5 (CAS 1217679-83-8), the deuterated analog of the ambroxol cis-isomeric impurity [1]. Following Boc deprotection, the resulting amine is used to prepare the internal standard for LC-MS/MS quantification of ambroxol and its impurities in human plasma, as required by ICH M10 bioanalytical method validation guidelines. The +5 Da mass shift ensures specificity in the SRM transition.

Isotope Dilution Mass Spectrometry (IDMS) Assay Development for Ambroxol Metabolite Profiling

The compound's defined deuteration pattern and Boc-protected amine handle make it an ideal starting material for the tailored synthesis of a panel of SIL ambroxol analogs, serving as authentic standards for the identification and quantification of ambroxol metabolites in hepatocyte incubation studies or CYP450 phenotyping experiments [2].

Preparation of Pharmacopoeial Impurity Reference Standards

The certified chemical purity (≥95%) and stereochemical integrity (cis-configuration) of the compound enable its direct use without further purification in the small-scale synthesis of ambroxol impurity reference standards according to European Pharmacopoeia (Ph. Eur.) monograph requirements, thereby reducing the procurement burden for QC laboratories .

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